ethyl N-(2-methyl-1-phenylpropan-2-yl)carbamate
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Overview
Description
Ethyl N-(2-methyl-1-phenylpropan-2-yl)carbamate is a chemical compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-(2-methyl-1-phenylpropan-2-yl)carbamate can be achieved through several methods. One common approach involves the reaction of 2-methyl-1-phenylpropan-2-amine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, with careful control of reaction conditions to ensure consistent quality. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Ethyl N-(2-methyl-1-phenylpropan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines .
Scientific Research Applications
Ethyl N-(2-methyl-1-phenylpropan-2-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs or as a model compound for studying drug interactions.
Industry: It is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism by which ethyl N-(2-methyl-1-phenylpropan-2-yl)carbamate exerts its effects involves interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of cholinesterase enzymes, which are crucial for neurotransmission .
Comparison with Similar Compounds
Similar Compounds
- Benzyl ethyl (1-oxo-1-phenylpropan-2-yl)carbamate
- Benzyl (1-(3-chlorophenyl)-1-oxopropan-2-yl) (methyl)carbamate
- 2-Chloro-N-methyl-N-(2-methyl-1-phenylpropan-2-yl)acetamide
Uniqueness
Ethyl N-(2-methyl-1-phenylpropan-2-yl)carbamate is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
21552-58-9 |
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Molecular Formula |
C13H19NO2 |
Molecular Weight |
221.29 g/mol |
IUPAC Name |
ethyl N-(2-methyl-1-phenylpropan-2-yl)carbamate |
InChI |
InChI=1S/C13H19NO2/c1-4-16-12(15)14-13(2,3)10-11-8-6-5-7-9-11/h5-9H,4,10H2,1-3H3,(H,14,15) |
InChI Key |
MZHYGGYUFBUFDV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC(C)(C)CC1=CC=CC=C1 |
Origin of Product |
United States |
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